molecular formula C10H14N4O11P2 B1201557 dXDP

dXDP

Cat. No. B1201557
M. Wt: 428.19 g/mol
InChI Key: ALCPNMZQIUFCEL-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DXDP is a purine ribonucleoside diphosphate.

Scientific Research Applications

  • Unique Mechanism of DXP Synthase : DXP synthase, a thiamine diphosphate (ThDP)-dependent enzyme, exhibits a unique kinetic mechanism. This aspect is significant for developing new anti-infective agents, as targeting this mechanism could lead to novel treatments for infections caused by human pathogens (Brammer Basta, Smith, Wade, & Meyers, 2011).

  • DXP Synthase as an Antibacterial Target : Research has shown that inhibiting DXP synthase, which plays a crucial role in the formation of DXP, is an attractive strategy for developing new antibiotics. This enzyme's unique random sequential mechanism, different from other ThDP-dependent enzymes, makes it an ideal target for bisubstrate inhibitors (Bartee & Freel Meyers, 2018).

  • Inhibition Strategies for DXP Synthase : The development of inhibitors targeting DXP synthase's unique mechanism has been explored. For instance, certain bisubstrate inhibitors, designed to exploit the enzyme's ternary complex formation, have shown promising results in selectively inhibiting DXP synthase over mammalian enzymes (Patel, Nemeria, Brammer Basta, Freel Meyers, & Jordan, 2012).

  • Challenges in Inhibitor Development : The development of selective DXP synthase inhibitors is challenging due to the enzyme's large active site and unique mechanism. However, studies on alkylacetylphosphonates have shown that they can inhibit DXP synthase selectively, offering insights for future antimicrobial screening and drug development (Sanders et al., 2017).

  • Structural Analysis for Drug Design : X-ray crystallography has been utilized to elucidate the structural details of enzyme-bound intermediates along the DXP synthase reaction pathway. This information is critical for designing selective inhibitors and understanding the enzyme's function (Chen, DeColli, Freel Meyers, & Drennan, 2019).

properties

Product Name

dXDP

Molecular Formula

C10H14N4O11P2

Molecular Weight

428.19 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N4O11P2/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)24-5(4)2-23-27(21,22)25-26(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1

InChI Key

ALCPNMZQIUFCEL-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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